molecular formula C8H5N3 B1603256 2-(Cyanomethyl)nicotinonitrile CAS No. 1000536-35-5

2-(Cyanomethyl)nicotinonitrile

Cat. No. B1603256
M. Wt: 143.15 g/mol
InChI Key: PEWTXYKOGAPLSZ-UHFFFAOYSA-N
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Description

“2-(Cyanomethyl)nicotinonitrile” is a chemical compound with the molecular formula C8H5N3 . It is a derivative of nicotinonitrile , which is an organic compound consisting of a pyridine ring with a nitrile group attached to the 3-position .


Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including “2-(Cyanomethyl)nicotinonitrile”, has been a subject of research due to their biological and medicinal properties . The nicotinonitrile derivatives were prepared from the corresponding 3-cyano-(2H)-pyridones in excellent yields .


Molecular Structure Analysis

The molecular structure of “2-(Cyanomethyl)nicotinonitrile” can be analyzed using X-ray diffraction and sophisticated computational methodologies . These methods can provide insights into the electronic structure and fluorescence behavior of the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(Cyanomethyl)nicotinonitrile” and its derivatives have been studied. For instance, the ring cyclization of the nicotinonitrile derivatives in the presence of sodium methoxide provided the furo[2,3-b]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Cyanomethyl)nicotinonitrile” can be analyzed using various methods. For instance, melting point analysis can be used to characterize the melting point, a stable physical property, of the sample .

Safety And Hazards

According to the safety data sheet, “2-(Cyanomethyl)nicotinonitrile” is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

The biological and medicinal properties of “2-(Cyanomethyl)nicotinonitrile” and its analogues have prompted enormous research aimed at developing synthetic routes to these heterocyclic compounds . Future research may focus on improving the synthesis process, exploring new applications, and investigating the compound’s potential as a fluorescent sensor and anticancer agent .

properties

IUPAC Name

2-(cyanomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-8-7(6-10)2-1-5-11-8/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWTXYKOGAPLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611890
Record name 2-(Cyanomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyanomethyl)nicotinonitrile

CAS RN

1000536-35-5
Record name 2-(Cyanomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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